Sodium 3-((1-(3-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-4-hydroxy-5-nitrobenzenesulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 3-((1-(3-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-4-hydroxy-5-nitrobenzenesulphonate: is a complex organic compound that belongs to the class of azo dyes. These compounds are characterized by the presence of an azo group (-N=N-) which is linked to aromatic rings. This specific compound is notable for its vibrant color and is used in various applications, including biological staining and as a pH indicator.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 3-((1-(3-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-4-hydroxy-5-nitrobenzenesulphonate typically involves a multi-step process:
Formation of the pyrazole ring: This step involves the reaction of a suitable chalcone with p-hydrazinobenzenesulfonamide hydrochloride in ethanol, in the presence of glacial acetic acid.
Azo coupling reaction: The pyrazole derivative is then subjected to an azo coupling reaction with 4-hydroxy-5-nitrobenzenesulphonic acid in an alkaline medium to form the final azo dye compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis of intermediates: Large quantities of chalcone and p-hydrazinobenzenesulfonamide hydrochloride are synthesized and stored.
Continuous flow reactors: These reactors are used to maintain consistent reaction conditions and improve yield.
Purification: The final product is purified using crystallization and filtration techniques to ensure high purity and quality.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo group, leading to the formation of nitroso derivatives.
Reduction: Reduction of the azo group can yield amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Sodium dithionite or zinc in acidic conditions.
Substitution: Concentrated sulfuric acid for sulfonation, and nitric acid for nitration.
Major Products
Oxidation: Nitroso derivatives.
Reduction: Amine derivatives.
Substitution: Nitro and sulfonic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Sodium 3-((1-(3-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-4-hydroxy-5-nitrobenzenesulphonate has several scientific research applications:
Biological Staining: Used as a stain in histology and cytology to highlight structures in biological tissues.
pH Indicator: Utilized in analytical chemistry as a pH indicator due to its color change properties in different pH environments.
Antimicrobial Studies: Investigated for its potential antimicrobial properties against various bacterial and fungal strains.
Antioxidant Research: Studied for its antioxidant properties and potential to scavenge free radicals.
Wirkmechanismus
The compound exerts its effects primarily through its azo group and aromatic rings:
Biological Staining: The azo group interacts with cellular components, leading to selective staining of tissues.
pH Indicator: The compound undergoes structural changes in response to pH variations, resulting in color changes.
Antimicrobial Action: The compound disrupts microbial cell walls and inhibits enzyme activity, leading to cell death.
Antioxidant Action: The compound donates electrons to neutralize free radicals, preventing oxidative damage to cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium 4-((2-hydroxy-1-naphthyl)azo)benzenesulfonate: Another azo dye used in biological staining and as a pH indicator.
Sodium 2-((4-nitrophenyl)azo)-1-naphthol-4-sulfonate: Known for its use in dyeing textiles and as a pH indicator.
Sodium 4-((4-nitrophenyl)azo)benzenesulfonate: Utilized in analytical chemistry for its colorimetric properties.
Uniqueness
Sodium 3-((1-(3-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-4-hydroxy-5-nitrobenzenesulphonate is unique due to its specific structural features:
Chlorophenyl Group: Enhances its antimicrobial and antioxidant properties.
Pyrazole Ring: Contributes to its stability and reactivity in various chemical reactions.
Nitro and Sulfonate Groups: Provide additional sites for chemical modifications and enhance its solubility in water.
Eigenschaften
CAS-Nummer |
84912-12-9 |
---|---|
Molekularformel |
C16H11ClN5NaO7S |
Molekulargewicht |
475.8 g/mol |
IUPAC-Name |
sodium;3-[[1-(3-chlorophenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]diazenyl]-4-hydroxy-5-nitrobenzenesulfonate |
InChI |
InChI=1S/C16H12ClN5O7S.Na/c1-8-14(16(24)21(20-8)10-4-2-3-9(17)5-10)19-18-12-6-11(30(27,28)29)7-13(15(12)23)22(25)26;/h2-7,14,23H,1H3,(H,27,28,29);/q;+1/p-1 |
InChI-Schlüssel |
HBSUOVGJEQNENL-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=NN(C(=O)C1N=NC2=C(C(=CC(=C2)S(=O)(=O)[O-])[N+](=O)[O-])O)C3=CC(=CC=C3)Cl.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.